molecular formula C8H9ClN2O2 B1321581 Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate CAS No. 188781-08-0

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Cat. No. B1321581
CAS RN: 188781-08-0
M. Wt: 200.62 g/mol
InChI Key: XJNJPQSXRUJCIB-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (ECMPC) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. ECMPC is a member of the pyrimidine family and is composed of a nitrogen-containing heterocyclic ring with two additional carbon atoms. ECMPC has been used in a number of studies due to its unique properties and potential applications, including its ability to act as an inhibitor of enzymes, its potential as a therapeutic agent, and its ability to act as a prodrug. In

Scientific Research Applications

Synthesis and Pharmacological Properties

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate has been utilized in the synthesis of various derivatives with potential pharmacological applications. For instance, reactions with thioureas have led to derivatives showing analgesic, anti-inflammatory, and immunosuppressive activity (Malinka, Zawisza, & Zajac, 1989). Similarly, its reaction with other compounds has led to potential antimicrobial agents (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).

Antimicrobial Activity

This compound derivatives have shown significant antimicrobial activity. The synthesis of pyrimidine glycosides from this compound has been explored, with some derivatives demonstrating efficacy against pathogenic microorganisms (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008).

HIV-1 Protease Inhibitor Potential

There is research indicating that derivatives of this compound could function as HIV-1 protease inhibitors. A study involving a multicomponent reaction with this compound led to a novel molecule with potential as an HIV-1 protease inhibitor (Pekparlak, Tamer, Kanmazalp, Berber, Arslan, Avcı, Dege, Tarcan, & Atalay, 2020).

Synthetic Applications

Anti-Inflammatory and Analgesic Activity

This compound derivatives have been evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, revealing their potential in medicinal chemistry (Abignente, Arena, Luraschi, Saturnino, Marmo, De Rosis, & Filippelli, 1984).

Safety and Hazards

The compound has a GHS07 signal word, indicating a warning. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNJPQSXRUJCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611439
Record name Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188781-08-0
Record name Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (5 g, 27.5 mmol) and POCl3 (84 g, 550 mmol) was heated at reflux under N2 for 1 h. The reaction was cooled and concentrated. The residue was partitioned between CHCl3 and H2O and the organic layer was dried (Na2SO4), filtered, and concentrated to yield the title compound in a yield of 27% (1.5 g); 1HNMR (CDCl3) δ 9.04 (s, 1H), 4.42 (q, 2H), 2.85 (s, 3H), 1.43 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
84 g
Type
reactant
Reaction Step One
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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